11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
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Overview
Description
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[56]dodecane is a complex organic compound that features a unique spiro structure
Preparation Methods
The synthesis of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the spiro structure through cyclization reactions. Common reagents used in these reactions include formaldehyde, tetrahydrofuran (THF), and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism by which 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and in vitro assays are essential to elucidate these mechanisms .
Comparison with Similar Compounds
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can be compared with other spiro compounds and pyrrole derivatives:
Spiro Compounds: Similar compounds include spirooxindoles and spirocyclic lactams, which also feature spiro structures but differ in their functional groups and biological activities.
Pyrrole Derivatives: Compounds like 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide share the pyrrole core but have different substituents and applications.
The uniqueness of this compound lies in its combination of the spiro structure with the pyrrole ring, offering a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H25N3O |
---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
11-[(1-methylpyrrol-2-yl)methyl]-8-oxa-3,11-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C15H25N3O/c1-17-8-2-3-14(17)11-18-9-10-19-13-15(12-18)4-6-16-7-5-15/h2-3,8,16H,4-7,9-13H2,1H3 |
InChI Key |
OTRMEPZFGDVYDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CN2CCOCC3(C2)CCNCC3 |
Origin of Product |
United States |
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